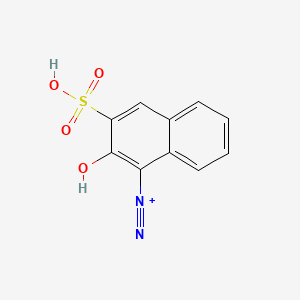
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a phenylsulfanyl group attached to the fourth position of the pyrrole ring, along with two methyl groups at the first and second positions and a carboxylic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethylpyrrole with phenylsulfanyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydride
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of 1,2-Dimethyl-4-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid
Reduction: Formation of 1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-methanol
Substitution: Formation of various substituted phenyl derivatives
Applications De Recherche Scientifique
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical interactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Phenylsulfanyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups, affecting its steric and electronic properties.
1,2-Dimethyl-4-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid: Contains a sulfonyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.
Uniqueness
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
112799-30-1 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
1,2-dimethyl-4-phenylsulfanylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-12(13(15)16)11(8-14(9)2)17-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
YANKXEKCPMUQDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN1C)SC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
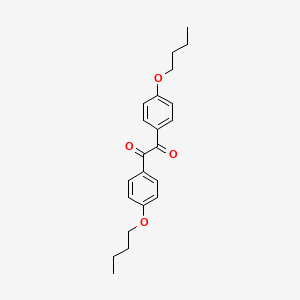
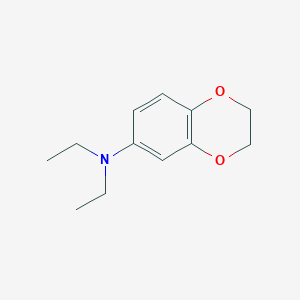

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
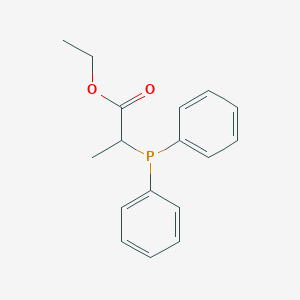
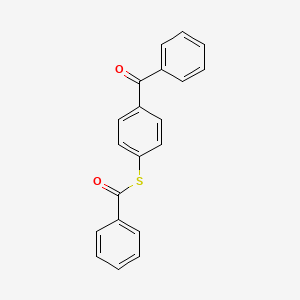



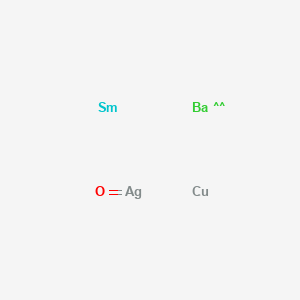
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
